molecular formula C14H14F3IO3 B12628560 Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate CAS No. 920334-20-9

Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate

Cat. No.: B12628560
CAS No.: 920334-20-9
M. Wt: 414.16 g/mol
InChI Key: PBUYRFRPUBJLBA-UHFFFAOYSA-N
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Description

Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate is a synthetic organic compound characterized by a methyl ester core linked to a hex-2-enoate chain. At the terminal position of the chain, a phenoxy group is substituted with an iodine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position.

Properties

CAS No.

920334-20-9

Molecular Formula

C14H14F3IO3

Molecular Weight

414.16 g/mol

IUPAC Name

methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate

InChI

InChI=1S/C14H14F3IO3/c1-20-13(19)5-3-2-4-8-21-12-9-10(14(15,16)17)6-7-11(12)18/h3,5-7,9H,2,4,8H2,1H3

InChI Key

PBUYRFRPUBJLBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCCCOC1=C(C=CC(=C1)C(F)(F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate typically involves the reaction of 2-iodo-5-(trifluoromethyl)phenol with methyl 6-bromohex-2-enoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The phenoxy group can be oxidized under specific conditions.

    Reduction Reactions: The double bond in the hex-2-enoate moiety can be reduced to form the corresponding alkane.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the iodine atom.

    Oxidation Reactions: Oxidized derivatives of the phenoxy group.

    Reduction Reactions: Saturated derivatives of the hex-2-enoate moiety.

Scientific Research Applications

Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate involves its interaction with specific molecular targets. The iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Patent-Derived Diazaspiro Compounds (EP 4 374 877 A2)

The European patent application (EP 4 374 877 A2) describes diazaspiro carboxamide derivatives, such as tert-butyl (2S)-2-[[2,3-difluoro-4-[[9-hydroxy-5-methyl-7-oxo-8-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-5,6-diazaspiro[3.5]non-8-en-6-yl]methyl]phenoxy]methyl]pyrrolidine-1-carboxylate (). Key differences include:

  • Core Structure : The patent compounds feature spirocyclic systems with carboxamide linkages, while the target compound is a linear ester.
  • Functional Groups : The patent molecules incorporate multiple trifluoromethyl groups, pyrimidine rings, and secondary alcohol moieties, which are absent in the target compound.
  • Potential Applications: The diazaspiro compounds are likely designed as enzyme inhibitors (e.g., kinase or protease inhibitors) due to their carboxamide and heterocyclic motifs. In contrast, the target compound’s ester and phenoxy groups suggest herbicidal or insecticidal activity .
Table 1: Structural Comparison with Patent Compounds
Feature Target Compound Patent Diazaspiro Compounds
Core Structure Linear hex-2-enoate ester Spirocyclic carboxamide
Halogen Substituents Iodo (C6H4-I) Fluoro (C6H3-F2)
Trifluoromethyl Groups 1 (-CF₃ on phenoxy) 2–3 (-CF₃ on pyrimidine/phenyl)
Bioactivity Hypothesis Agrochemical intermediate Pharmaceutical enzyme inhibitor

Comparison with Sulfonylurea Herbicides (Pesticide Glossary)

lists sulfonylurea herbicides like metsulfuron methyl ester and triflusulfuron methyl ester. These compounds share a methyl ester moiety but differ significantly in core structure:

  • Core Structure : Sulfonylureas feature a triazine ring connected via a sulfonylurea bridge, whereas the target compound lacks heterocyclic systems.
  • Functional Groups: The target compound’s iodo and trifluoromethyl phenoxy group contrasts with sulfonylureas’ sulfonyl and urea linkages.
  • Mechanism of Action: Sulfonylureas inhibit acetolactate synthase (ALS) in plants. The target compound’s phenoxy group may instead disrupt membrane integrity or act as a proherbicide .
Table 2: Comparison with Sulfonylurea Herbicides
Property Target Compound Metsulfuron Methyl Ester
Core Structure Hex-2-enoate ester Triazine-sulfonylurea
Key Substituents Iodo, -CF₃ phenoxy Methoxy, methyl triazine
LogP (Estimated) ~4.5 (highly lipophilic) ~2.0 (moderate polarity)
Bioactivity Potential herbicide ALS inhibitor

Comparison with Aromatic Esters ()

describes methyl (2Z,5Z)-4-methoxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate, which shares a methyl ester and unsaturated hydrocarbon chain with the target compound. Key distinctions include:

  • Substituents: The compound has methoxy, phenyl, and methylidene groups, whereas the target compound features iodine and -CF₃ on the phenoxy ring.
  • Double Bond Position: The target’s hex-2-enoate double bond may confer different conformational stability compared to the hex-5-enoate in .
  • Applications: The phenyl group in suggests aromatic interaction roles (e.g., fragrance or polymer precursor), while the target’s halogenated phenoxy group aligns with bioactive compound design .

Biological Activity

Methyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical properties:

PropertyValue
CAS Number 920334-20-9
Molecular Formula C14H14F3IO3
Molecular Weight 414.16 g/mol
IUPAC Name This compound
InChI Key PBUYRFRPUBJLBA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 2-iodo-5-(trifluoromethyl)phenol with methyl 6-bromohex-2-enoate under basic conditions. The reaction is usually conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures, often using potassium carbonate as a base to facilitate the substitution reaction.

The biological activity of this compound is largely attributed to its structural components, particularly the iodine and trifluoromethyl groups, which can influence its reactivity and binding affinity to various biological targets. The phenoxy group is known to participate in hydrogen bonding and other non-covalent interactions, which may enhance the compound's overall biological activity.

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic applications:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines. The presence of trifluoromethyl groups can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression .
  • Potential Drug Development : As a building block in drug synthesis, this compound can be utilized to develop more complex molecules with enhanced biological activities .

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